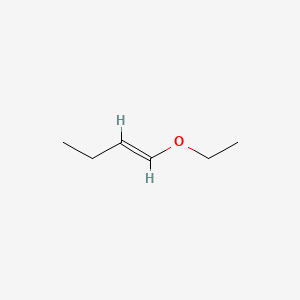
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine is a complex organic compound with a piperidine ring structure
Preparation Methods
The synthesis of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride to form an intermediate, which is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-methanesulfonyl-N-(4-methyl-3-nitrophenyl)piperidin-4-amine can be compared with similar compounds such as:
1-methanesulfonyl-4-aminopiperidine: This compound shares a similar core structure but lacks the nitro and methyl groups, which can significantly alter its properties and applications.
4-methyl-3-nitroaniline: This compound is a precursor in the synthesis of this compound and has different chemical and biological properties.
Properties
CAS No. |
1803583-63-2 |
|---|---|
Molecular Formula |
C13H19N3O4S |
Molecular Weight |
313.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



